molecular formula C9H15F2NO4S B13513221 9,9-Difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione,aceticacid

9,9-Difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione,aceticacid

Cat. No.: B13513221
M. Wt: 271.28 g/mol
InChI Key: QMTXPYPRTMTINI-UHFFFAOYSA-N
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Description

9,9-Difluoro-3lambda6-thia-7-azabicyclo[331]nonane-3,3-dione; acetic acid is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of aromatic ketones with paraformaldehyde and dimethylamine via a tandem Mannich annulation . This method provides a practical approach to obtaining the desired bicyclic structure in good yields.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

9,9-Difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

9,9-Difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione has several scientific research applications:

    Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular processes, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione stands out due to its fluorine atoms, which enhance its stability and reactivity. The presence of fluorine also influences the compound’s electronic properties, making it a valuable molecule for various applications.

Properties

Molecular Formula

C9H15F2NO4S

Molecular Weight

271.28 g/mol

IUPAC Name

acetic acid;9,9-difluoro-3λ6-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide

InChI

InChI=1S/C7H11F2NO2S.C2H4O2/c8-7(9)5-1-10-2-6(7)4-13(11,12)3-5;1-2(3)4/h5-6,10H,1-4H2;1H3,(H,3,4)

InChI Key

QMTXPYPRTMTINI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1C2CS(=O)(=O)CC(C2(F)F)CN1

Origin of Product

United States

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